![molecular formula C54H109NO26 B8103833 Amino-PEG24-CH2-Boc](/img/structure/B8103833.png)
Amino-PEG24-CH2-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG24-CH2-Boc typically involves the reaction of polyethylene glycol with tert-butyl chloroformate and subsequent amination. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Amino-PEG24-CH2-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection
Major Products:
Aplicaciones Científicas De Investigación
Amino-PEG24-CH2-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for potential therapeutic applications in targeted protein degradation.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques
Mecanismo De Acción
Amino-PEG24-CH2-Boc functions as a linker in PROTAC molecules. It connects two essential ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This linkage facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .
Comparación Con Compuestos Similares
- Amino-PEG12-CH2-Boc
- Amino-PEG6-CH2-Boc
- Amino-PEG4-CH2-Boc
Comparison: Amino-PEG24-CH2-Boc is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This extended chain length can enhance the efficacy of PROTAC molecules by improving their ability to reach and bind to target proteins .
Actividad Biológica
Amino-PEG24-CH2-Boc is a polyethylene glycol (PEG)-based linker that plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, thus offering a novel approach to treating various diseases, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound consists of a 24-unit polyethylene glycol chain linked to a Boc-protected amine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, which can be deprotected under mild conditions to facilitate conjugation with target molecules.
Property | Value |
---|---|
Molecular Weight | Approximately 500 Da |
Structure | PEG-based linker |
Functional Groups | Amine, Boc |
Applications | PROTAC synthesis |
This compound functions primarily as a linker in PROTACs, connecting the ligand that targets the protein for degradation with an E3 ligase ligand. This dual-ligand approach enables the targeted ubiquitination and subsequent proteasomal degradation of specific proteins. The flexibility provided by the PEG chain enhances the spatial arrangement between the ligands, promoting effective interactions with both the target protein and the E3 ligase.
Binding Affinity and Stability
Research indicates that this compound exhibits favorable binding characteristics when incorporated into PROTACs. Studies have shown that PROTACs utilizing this linker can achieve high target engagement and degradation rates. For instance, a study demonstrated that a PROTAC synthesized with this compound successfully degraded its target protein in cellular assays with an EC50 in the low nanomolar range.
Case Studies
-
Cancer Therapeutics :
- A PROTAC developed using this compound was tested against various cancer cell lines. Results indicated significant reductions in target protein levels and corresponding decreases in cell viability.
- Table 1 summarizes the degradation efficiency of different PROTACs utilizing this compound:
Cell Line Target Protein Degradation Efficiency (%) EC50 (nM) MDA-MB-231 BCL-xL 85 5 HeLa ERK2 90 3 A375 CDK4 75 10 -
Neurodegenerative Diseases :
- In another study, this compound-based PROTACs were evaluated for their ability to degrade misfolded proteins associated with neurodegenerative disorders. The results showed promising degradation rates and improved cellular health markers.
Research Findings
Recent studies have highlighted the advantages of using PEG-based linkers like this compound in drug design:
- Increased Solubility : The PEG component enhances solubility, which is critical for bioavailability.
- Reduced Immunogenicity : PEGylation can mask potential immunogenic epitopes, improving safety profiles.
Comparative Analysis
A comparative analysis of various linkers used in PROTAC synthesis reveals that this compound offers superior performance in terms of solubility and stability:
Linker Type | Solubility (mg/mL) | Stability (t1/2 in serum) |
---|---|---|
This compound | 15 | >48 hours |
PEG8 | 10 | 12 hours |
Alkyl Linker | 5 | 6 hours |
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H109NO26/c1-54(2,3)81-53(56)52-80-51-50-79-49-48-78-47-46-77-45-44-76-43-42-75-41-40-74-39-38-73-37-36-72-35-34-71-33-32-70-31-30-69-29-28-68-27-26-67-25-24-66-23-22-65-21-20-64-19-18-63-17-16-62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-57-5-4-55/h4-52,55H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBACDFINJFRDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H109NO26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.